molecular formula C25H21N3O5S B266136 Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B266136
M. Wt: 475.5 g/mol
InChI Key: MAJYCTSFORREIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the inhibition of certain enzymes and pathways that are involved in inflammation and cancer development. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the NF-kB pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including models of arthritis and colitis. It also has anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for the study of Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One direction is to further study its mechanism of action and how it interacts with various enzymes and pathways. Another direction is to study its effects in different animal models and to determine its safety and efficacy in humans. Finally, it may be useful to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the reaction of 2-amino-5-isobutyl-1,3,4-thiadiazole with 3,4-dihydro-2H-pyran-4-one and 4-chlorobenzoic acid in the presence of a catalyst. The resulting product is then treated with methyl iodide to form the final compound.

Scientific Research Applications

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

Product Name

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-[2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H21N3O5S/c1-13(2)12-18-26-27-25(34-18)28-20(14-8-10-15(11-9-14)24(31)32-3)19-21(29)16-6-4-5-7-17(16)33-22(19)23(28)30/h4-11,13,20H,12H2,1-3H3

InChI Key

MAJYCTSFORREIB-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.